molecular formula C12H12O3 B1310056 3-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one CAS No. 53666-71-0

3-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one

Cat. No.: B1310056
CAS No.: 53666-71-0
M. Wt: 204.22 g/mol
InChI Key: BKZKRVHQFPBHFH-UHFFFAOYSA-N
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Description

3-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one is a chemical compound belonging to the class of coumarins, which are known for their diverse biological activities. This compound is characterized by its chromen-2-one core structure, substituted with ethyl, hydroxy, and methyl groups at specific positions. Coumarins are widely found in nature and have been used in various applications, including medicinal, industrial, and agricultural fields .

Biochemical Analysis

Biochemical Properties

3-Ethyl-7-hydroxy-4-methyl-2H-chromen-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been found to inhibit protein tyrosine phosphatase 1B, acetyl cholinesterase, and monoamine oxidase . These interactions are crucial as they can modulate signaling pathways and metabolic processes within cells.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to exhibit neuroprotective and anti-carcinogenic activities. In particular, it protects cells from oxidative stress-induced damage and inhibits the proliferation of cancer cells . Additionally, it influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its therapeutic potential.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, its inhibition of protein tyrosine phosphatase 1B results in the modulation of insulin signaling pathways . Furthermore, it can alter gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard conditions, but its activity can degrade over extended periods. Long-term studies have shown that it maintains its biological activity for several weeks, although some degradation products may form . These temporal effects are essential for understanding its potential therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits beneficial effects such as anti-inflammatory and antioxidant activities. At higher doses, it can cause toxic or adverse effects, including liver damage and gastrointestinal disturbances . These dosage-dependent effects are critical for determining the safe and effective use of the compound in therapeutic settings.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its biotransformation and elimination from the body . These interactions can affect metabolic flux and the levels of various metabolites, influencing the compound’s overall biological activity.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . Understanding these transport mechanisms is crucial for optimizing its therapeutic potential.

Subcellular Localization

The subcellular localization of this compound significantly affects its activity and function. It is primarily localized in the cytoplasm and nucleus, where it interacts with various biomolecules . Post-translational modifications and targeting signals play a role in directing the compound to specific compartments, influencing its biological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one can be achieved through several methods. One common approach involves the Pechmann condensation reaction, where phenols react with β-keto esters in the presence of an acid catalyst. For instance, 7-hydroxy-4-methyl coumarin can be synthesized by reacting resorcinol with ethyl acetoacetate in the presence of sulfuric acid . The reaction is typically carried out at elevated temperatures to facilitate the formation of the coumarin ring.

Industrial Production Methods

Industrial production of coumarin derivatives, including this compound, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Green chemistry approaches, such as solvent-free reactions and the use of environmentally friendly catalysts, are also being explored to make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

3-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group in the chromen-2-one core can be reduced to form dihydrocoumarins.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield quinones, while reduction of the carbonyl group can produce dihydrocoumarins .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-ethyl-7-hydroxy-4-methylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O3/c1-3-9-7(2)10-5-4-8(13)6-11(10)15-12(9)14/h4-6,13H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKZKRVHQFPBHFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C2=C(C=C(C=C2)O)OC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90419965
Record name 3-ethyl-7-hydroxy-4-methylchromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90419965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53666-71-0
Record name 3-ethyl-7-hydroxy-4-methylchromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90419965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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